![molecular formula C15H20 B14406451 [3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene CAS No. 87712-68-3](/img/structure/B14406451.png)
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene is an organic compound characterized by a benzene ring attached to a propyl chain, which is further connected to a methylcyclopentene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-(3-methylcyclopent-1-en-1-yl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bond in the cyclopentene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated benzene derivatives.
科学研究应用
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- [3-(3-Methylcyclopent-1-en-1-yl)propyl]toluene
- [3-(3-Methylcyclopent-1-en-1-yl)propyl]ethylbenzene
- [3-(3-Methylcyclopent-1-en-1-yl)propyl]phenol
Uniqueness
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzene ring with a cyclopentene moiety provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
87712-68-3 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
3-(3-methylcyclopenten-1-yl)propylbenzene |
InChI |
InChI=1S/C15H20/c1-13-10-11-15(12-13)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,12-13H,5,8-11H2,1H3 |
InChI 键 |
FAKNEXGLMVTRKN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=C1)CCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
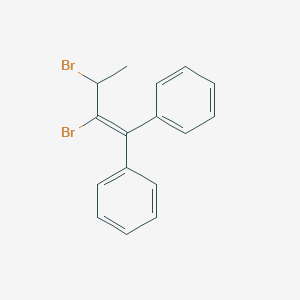
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
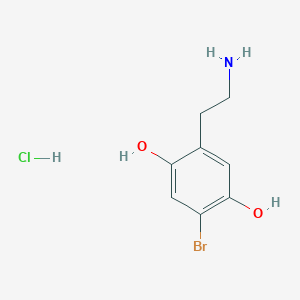
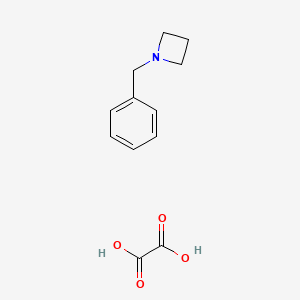
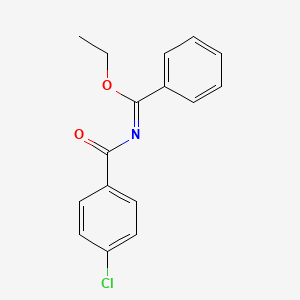
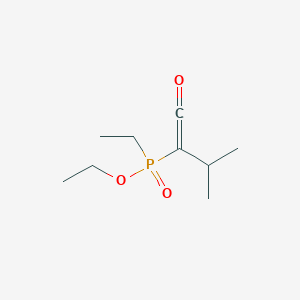
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
phosphanium bromide](/img/structure/B14406416.png)
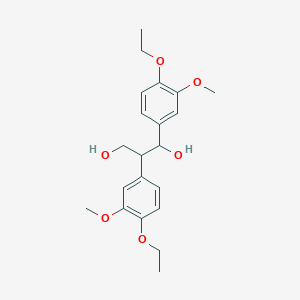
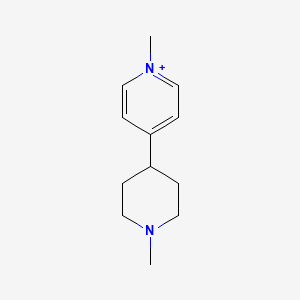
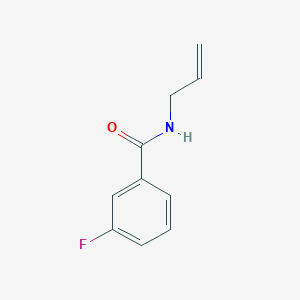

![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
